molecular formula C21H17N4NaO4 B12673642 Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate CAS No. 93919-25-6

Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate

Cat. No.: B12673642
CAS No.: 93919-25-6
M. Wt: 412.4 g/mol
InChI Key: PAPFJSHVOZXVDQ-UHFFFAOYSA-M
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Description

Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate: is a synthetic organic compound with the molecular formula C21H18N4O4Na and a molecular weight of 412.40 g/mol. This compound is characterized by its azo linkage, which is a functional group containing a nitrogen-nitrogen double bond, and is often used in dyes and pigments due to its vivid coloration properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-amino-3-methylbenzoic acid. This involves treating the compound with sodium nitrite (NaNO2) in an acidic medium, usually hydrochloric acid (HCl), to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-aminosalicylic acid in an alkaline medium, typically using sodium hydroxide (NaOH), to form the azo compound.

    Neutralization: The final step involves neutralizing the reaction mixture with sodium carbonate (Na2CO3) to obtain the sodium salt of the azo compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.

    Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound using reducing agents such as sodium dithionite (Na2S2O4).

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium dithionite (Na2S2O4) in an alkaline medium.

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrazo compounds.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a dye intermediate in the synthesis of various azo dyes.
  • Employed in analytical chemistry for the detection and quantification of metal ions due to its complexation properties .

Biology:

  • Investigated for its potential use as a biological stain in microscopy.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids .

Medicine:

  • Explored for its anti-inflammatory properties, particularly in the treatment of inflammatory bowel diseases.
  • Potential use as a drug delivery agent due to its ability to form stable complexes with various drugs .

Industry:

  • Utilized in the textile industry for dyeing fabrics.
  • Applied in the production of colored plastics and inks .

Mechanism of Action

The mechanism of action of Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate involves its ability to form stable complexes with metal ions and biological macromolecules. The azo linkage and aromatic rings facilitate π-π interactions and hydrogen bonding, enhancing its binding affinity. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

  • Sodium 4-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)benzoate
  • Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)acetate
  • Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)propionate

Comparison:

  • Sodium 4-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)benzoate: Similar structure but with a benzoate group instead of a salicylate group, leading to different solubility and binding properties.
  • Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)acetate: Contains an acetate group, which affects its reactivity and biological activity.
  • Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)propionate: The propionate group alters its pharmacokinetic properties and industrial applications.

Properties

CAS No.

93919-25-6

Molecular Formula

C21H17N4NaO4

Molecular Weight

412.4 g/mol

IUPAC Name

sodium;5-[[4-[(4-amino-3-methylbenzoyl)amino]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C21H18N4O4.Na/c1-12-10-13(2-8-18(12)22)20(27)23-14-3-5-15(6-4-14)24-25-16-7-9-19(26)17(11-16)21(28)29;/h2-11,26H,22H2,1H3,(H,23,27)(H,28,29);/q;+1/p-1

InChI Key

PAPFJSHVOZXVDQ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N.[Na+]

Origin of Product

United States

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